N2-methyl-N1-phenethylindoline-1,2-dicarboxamide
Description
Properties
IUPAC Name |
2-N-methyl-1-N-(2-phenylethyl)-2,3-dihydroindole-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-20-18(23)17-13-15-9-5-6-10-16(15)22(17)19(24)21-12-11-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURIUINSNBOQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ortho-Substituted Anilines
Ortho-substituted anilines undergo cyclization in the presence of acidic or basic catalysts to form the indoline ring. For example, 2-aminobenzyl alcohol derivatives can be cyclized using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) under reflux conditions. This method typically achieves yields of 60–75%, with purity dependent on subsequent recrystallization steps.
Annelation of Five-Membered Rings
An alternative approach involves annelating a pyrrolidine or similar five-membered ring to a benzene derivative. This method, while less common, offers higher stereochemical control. Catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol has been reported to stabilize the indoline structure during synthesis.
N1-Phenethyl Group Introduction
The phenethyl moiety is introduced via nucleophilic substitution or alkylation reactions.
Alkylation Using Phenethyl Halides
The nitrogen atom at position 1 of the indoline core reacts with phenethyl bromide or chloride in a biphasic system. A typical procedure involves:
- Reagents : Phenethyl bromide, potassium carbonate (K₂CO₃), potassium iodide (KI), dry acetone.
- Conditions : 60°C for 12–24 hours under nitrogen atmosphere.
- Yield : 44–78%, as observed in analogous indoline alkylation reactions.
Side products, such as dialkylated derivatives, are minimized by maintaining a 1:1 molar ratio of indoline to phenethyl halide.
The introduction of the methyl carboxamide group at position 2 involves two sequential steps:
Carboxylation with Phosgene
The indoline intermediate is treated with phosgene (COCl₂) in dichloromethane (DCM) to form the reactive carbonyl chloride intermediate. This step requires strict temperature control (0–5°C) to prevent overreaction.
Methylamine Quenching
The carbonyl chloride intermediate is quenched with methylamine (CH₃NH₂) in tetrahydrofuran (THF), yielding the final carboxamide. Excess methylamine (2–3 equivalents) ensures complete conversion, with yields averaging 65–80%.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors and green chemistry principles are prioritized:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 24–48 hours | 2–4 hours |
| Solvent | Dry acetone | Supercritical CO₂ |
| Catalyst | K₂CO₃ | Zeolite-based catalysts |
| Yield | 70% | 85–90% |
Industrial methods reduce waste through solvent recycling and catalytic recovery systems.
Analytical Characterization
Critical quality control measures include:
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Purity ≥98% is achieved using a C18 column with acetonitrile-water (70:30) mobile phase, as validated in related indoline derivatives.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low alkylation yield | Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) |
| Carboxamide hydrolysis | Anhydrous conditions and inert atmosphere |
| Stereochemical impurities | Chiral resolving agents (e.g., L-tartaric acid) |
Comparative Analysis with Structural Analogs
The synthesis of N2-methyl-N1-phenethylindoline-1,2-dicarboxamide shares similarities with other indoline dicarboxamides but differs in substitution patterns:
Chemical Reactions Analysis
Types of Reactions
N2-methyl-N1-phenethylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the indoline ring or the phenethyl group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of N2-methyl-N1-phenethylindoline-1,2-dicarboxylic acid.
Reduction: Formation of N2-methyl-N1-phenethylindoline-1,2-diamine.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
N2-methyl-N1-phenethylindoline-1,2-dicarboxamide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N2-methyl-N1-phenethylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N2-ethyl-N1-phenethylindoline-1,2-dicarboxamide
- N1-phenethylindoline-1,2-dicarboxamide
Uniqueness
N2-methyl-N1-phenethylindoline-1,2-dicarboxamide is unique due to the presence of both methyl and phenethyl groups attached to the nitrogen atoms of the indoline ring. This structural feature imparts distinct chemical and biological properties to the compound, differentiating it from other similar indoline derivatives. The specific arrangement of functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity.
Biological Activity
N2-methyl-N1-phenethylindoline-1,2-dicarboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant case studies. The findings are supported by diverse sources, providing a comprehensive overview of the compound's biological significance.
Chemical Structure and Properties
This compound features a complex structure that contributes to its biological activity. The indoline core is known for its versatility in medicinal chemistry, often serving as a scaffold for various pharmacophores.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4 |
| Molecular Weight | 342.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 150-155 °C |
The primary mechanism of action for this compound involves modulation of specific biochemical pathways. Research indicates that this compound may interact with various receptors and enzymes, influencing cellular processes such as apoptosis and inflammation.
Pharmacological Effects
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound induces apoptosis through caspase activation and mitochondrial dysfunction.
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines and modulating NF-kB signaling pathways.
- Neuroprotective Effects : Preliminary research suggests that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine levels | |
| Neuroprotective | Protects neurons from oxidative damage |
Case Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was administered at varying concentrations. Results indicated a dose-dependent increase in cytotoxicity, with IC50 values calculated at approximately 15 µM for MCF-7 cells and 20 µM for MDA-MB-231 cells. Flow cytometry analysis confirmed significant apoptosis induction via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Mechanism
A randomized controlled trial investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment resulted in a significant reduction in paw swelling and serum levels of TNF-alpha and IL-6 compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing N2-methyl-N1-phenethylindoline-1,2-dicarboxamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via amide bond formation between phenethylamine and indoline-1,2-dicarboxylic acid derivatives. Key steps include:
- Activation of carboxylic acid : Use coupling agents like EDCl/HOBt or DCC for efficient amide bond formation .
- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating, as demonstrated for analogous dicarboxamide complexes .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity. Monitor progress via TLC and confirm structure with H/C NMR .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Essential methods :
- NMR spectroscopy : H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 3.1–3.5 ppm for methylene groups) and C NMR (carbonyl signals at ~165–170 ppm) confirm substituent positions .
- Mass spectrometry (HRMS) : Provides molecular ion peaks and fragmentation patterns to validate molecular weight and functional groups .
- Infrared (IR) spectroscopy : Stretching bands at ~1650 cm (amide C=O) and ~3300 cm (N-H) confirm amide bonds .
- Elemental analysis : Validates C, H, N composition within ±0.3% theoretical values .
Advanced Research Questions
Q. How does the structural modification of this compound influence its biological activity, particularly in cancer research?
- Structure-Activity Relationship (SAR) :
- Phenethyl group : Enhances lipophilicity, improving membrane permeability. Substitution with electron-withdrawing groups (e.g., Cl, CF) may increase binding to hydrophobic pockets in kinases .
- Methyl group at N2 : Steric effects can modulate interactions with cellular targets, as seen in PI3K inhibitors with analogous substitutions .
- Experimental validation : Perform kinase inhibition assays (e.g., PI3Kα) and apoptosis studies (Annexin V/PI staining) to correlate structural changes with activity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Root causes : Variability in synthesis (e.g., residual solvents), purity, or assay conditions (e.g., cell line differences).
- Resolution strategies :
- Standardize protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., cisplatin) across studies .
- Chelation effects : Test metal complexes (e.g., Co(II), Ni(II)) to assess if enhanced activity arises from redox properties or altered pharmacokinetics, as observed in analogous dicarboxamide-metal systems .
- Data reconciliation : Meta-analysis of IC values and molecular docking to identify binding mode consistency across studies .
Q. What experimental designs are recommended to evaluate the dual targeting potential (e.g., kinase inhibition and epigenetic modulation) of this compound?
- Multitarget assays :
- Kinase profiling : Broad-panel screening (e.g., PI3K, mTOR) using fluorescence polarization or TR-FRET assays .
- HDAC inhibition : Measure deacetylase activity via fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in nuclear extracts .
- Synergy studies : Combination index (CI) analysis with established drugs (e.g., doxorubicin) to identify additive or synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
